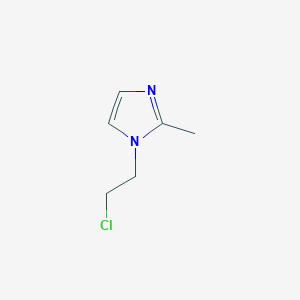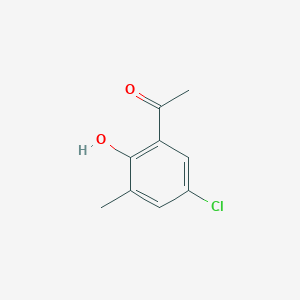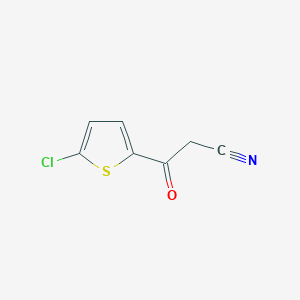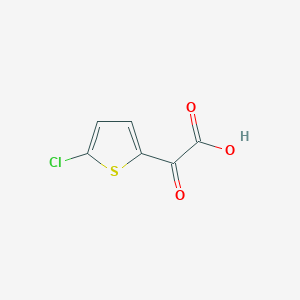
1-(2-chloroethyl)-2-methyl-1H-imidazole
Descripción general
Descripción
1-(2-chloroethyl)-2-methyl-1H-imidazole, also known by its IUPAC name of 2-chloro-N-(2-methyl-1H-imidazol-1-yl)ethanamine, is an organic compound with a wide range of applications in the scientific research field. It is a pale yellow, crystalline solid that is insoluble in water and has a melting point of 82-83 °C. It is used in a variety of laboratory experiments, from synthesis methods to biochemical and physiological effects, and has a number of advantages and limitations.
Aplicaciones Científicas De Investigación
Antitumor Activity
Imidazole derivatives, including 1-(2-chloroethyl)-2-methyl-1H-imidazole, have been extensively studied for their antitumor activities. Research highlights the significance of imidazole compounds in the development of new antitumor drugs, with some derivatives advancing to preclinical testing stages. The structural diversity of these compounds allows for the synthesis of molecules with varied biological properties, potentially leading to breakthroughs in cancer treatment (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Therapeutic Potential
Imidazole derivatives exhibit a broad spectrum of pharmacological activities, making them subjects of intensive scientific research. Their unique chemical structure is crucial in biological systems, contributing to their diverse therapeutic potential. Studies spanning from 2000 to 2015 have documented the significant anti-infective capabilities of imidazole compounds, suggesting their potential in developing new therapeutic agents (Sharma et al., 2016).
Material Science Applications
In the realm of material science, imidazole-based frameworks, specifically Zeolite Imidazolate Frameworks (ZIFs), have garnered attention for their exceptional properties. These frameworks are utilized in various applications due to their fascinating features like thermal and chemical stability, large surface areas, and unique "gate opening" mechanisms. The synthesis of ZIF materials and their integration into one-dimensional fibrous materials open new avenues for research in areas such as hydrogen storage and adsorption (Sankar, Karthick, Sangeetha, Karmakar, & Kundu, 2019).
Antimicrobial Activities
Imidazole's role as a core structure in pharmaceuticals extends to its use in manufacturing antifungal drugs like ketoconazole and clotrimazole. Beyond pharmaceuticals, imidazole derivatives serve as intermediaries in synthesizing pesticides and insecticides. Their effectiveness against microbial resistance makes them a valuable asset in developing new antimicrobial agents to combat emerging strains of organisms (2022).
Synthesis and Transformation
The synthesis and transformation of imidazole derivatives, particularly those phosphorylated, have been explored for their chemical and biological properties. The creation of 4-phosphorylated imidazole derivatives involves various synthetic methods, leading to compounds with potential applications in insecticide, antiblastic, and other pharmacological fields. This research underscores the continuous exploration of imidazole derivatives to create substances with specified, practical properties (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Mecanismo De Acción
Target of Action
Similar compounds such as mechlorethamine, an antineoplastic agent, are used to treat hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia .
Mode of Action
Compounds with similar structures, like ethephon, are converted into ethylene upon metabolism by the plant, acting as a potent regulator of plant growth and ripeness .
Biochemical Pathways
A study on a related compound, tris(2-chloroethyl) phosphate (tcep), showed that exposure to tcep significantly inhibited thyroid-stimulating hormone (tsh), triiodothyronine (t3), and thyroxine (t4) levels .
Pharmacokinetics
A study on a related compound, sarcnu, showed linear and consistent pharmacokinetics in mice and dogs with very good oral bioavailability in both species .
Result of Action
Similar compounds like mechlorethamine are known to cause severe gastrointestinal and bone marrow damage .
Propiedades
IUPAC Name |
1-(2-chloroethyl)-2-methylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-6-8-3-5-9(6)4-2-7/h3,5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYNTNXOGGKWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276192 | |
| Record name | 1-(2-chloroethyl)-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56894-20-3 | |
| Record name | 1-(2-chloroethyl)-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chlorophenyl)methyl]piperidin-4-one](/img/structure/B3024772.png)

![7-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3024776.png)











